1-{2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexenyl ring, a phenylurea moiety, and a dimethyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA typically involves multiple steps, including the formation of the cyclohexenyl ring and the subsequent attachment of the phenylurea group. Common reagents used in these reactions include cyclohexanone, aniline derivatives, and urea. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylurea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-METHYLUREA
- N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-ETHYLUREA
Uniqueness
N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA is unique due to its specific structural features, such as the combination of the cyclohexenyl ring and phenylurea moiety
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylurea |
InChI |
InChI=1S/C21H23N3O2/c1-21(2)13-16(12-17(25)14-21)22-18-10-6-7-11-19(18)24-20(26)23-15-8-4-3-5-9-15/h3-12,22H,13-14H2,1-2H3,(H2,23,24,26) |
InChI Key |
PCBBNFJFWPKKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.